Bienvenue dans la boutique en ligne BenchChem!

Brevinin-1LT1

Antimicrobial Peptide MIC Gram-positive

Brevinin-1LT1 (FMGSALRIAAKVLPAALCQIFKKC) is a naturally occurring cationic AMP from H. latouchii skin secretion. Its unique primary structure yields potent anti-S. aureus and anti-B. subtilis activity (MIC 6.25 µM) with a wide therapeutic index (SI>12.4) against rabbit erythrocytes. The peptide exhibits dual anti-Candida activity (MIC 50 µM), enabling single-agent biofilm studies. Its membrane-disturbing mechanism has been visualized by SEM, making it a validated positive control for membrane-targeting assays. When procured alongside its paralog brevinin-1LT2, the defined four-residue difference (GRAVY 0.983 vs 1.133) provides a controlled molecular pair for hydrophobicity-SAR analysis. Ensure lot-to-lot consistency by sourcing both peptides from the same manufacturer.

Molecular Formula
Molecular Weight
Cat. No. B1577907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1LT1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1LT1 Procurement Guide: Source, Sequence, and Baseline Antimicrobial Profile


Brevinin-1LT1 (FMGSALRIAAKVLPAALCQIFKKC) is a 24-residue, C-terminally amidated antimicrobial peptide (AMP) belonging to the brevinin-1 subfamily of amphibian host-defense peptides. It was isolated and cloned from the skin secretion of the Chinese broad-folded frog, *Hylarana latouchii* [1]. As a naturally occurring cationic peptide (+4 net charge), it adopts an amphipathic α-helical conformation upon membrane interaction and exerts its antimicrobial effects through a membrane-disturbing mechanism, as visualized by scanning electron microscopy (SEM) [1]. Brevinin-1LT1 represents a distinct entry in the brevinin-1 family catalog, with a defined primary structure that differentiates it from co-identified paralogs such as brevinin-1LT2, making its procurement a specific, non-interchangeable scientific choice [1].

Why Brevinin-1LT1 Cannot Be Replaced by Generic Brevinin-1 Analogs


Even minor sequence variations within the brevinin-1 family produce profound differences in antimicrobial potency, target selectivity, and hemolytic toxicity. For instance, a single residue difference can shift the therapeutic index by an order of magnitude between closely related peptides [1]. Brevinin-1LT1 possesses a unique primary structure (FMGSALRIAAKVLPAALCQIFKKC) that yields a distinct combination of hydrophobicity (GRAVY index) and charge distribution compared to its nearest congener brevinin-1LT2 (FFGSVLKVAAKVLPAALCQIFKKC) [1]. Substituting brevinin-1LT1 with an off-the-shelf brevinin peptide without matching its specific quantitative activity and safety profile would invalidate experimental reproducibility and confound structure-activity relationship (SAR) studies [2]. The quantitative evidence below demonstrates that brevinin-1LT1 occupies a specific performance niche that generic class-level substitution cannot fulfill.

Brevinin-1LT1 Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Gram-Positive Antibacterial Potency of Brevinin-1LT1 Versus Brevinin-1 Family Baseline

Brevinin-1LT1 exhibits potent activity against the key Gram-positive pathogens *Staphylococcus aureus* and *Bacillus subtilis*, both with an MIC of 6.25 µM [1]. This potency is comparable to or exceeds that of several other brevinin-1 family members. For example, brevinin-1Sa (MIC = 55 µM), brevinin-1Sb (MIC = 17 µM), and brevinin-1Sc (MIC = 14 µM) are all significantly less potent against *S. aureus* [2]. In contrast, brevinin-1BW (MIC = 2.38 µM against *S. aureus*) shows higher potency, but its hemolytic profile and selectivity index may differ [3]. The 6.25 µM MIC of brevinin-1LT1 places it in a moderate-to-high potency tier within the brevinin-1 family, offering a balance between antimicrobial efficacy and eukaryotic cell compatibility.

Antimicrobial Peptide MIC Gram-positive Staphylococcus aureus Bacillus subtilis

Hemolytic Safety Margin: Brevinin-1LT1 Demonstrates Low Eukaryotic Cytotoxicity

The hemolytic activity of brevinin-1LT1 against rabbit red blood cells is characterized by an LC50 greater than 200 µg/mL [1]. When converted to molar units (approximately >77.5 µM), this yields a selectivity index (LC50 / MIC) exceeding 12.4 for *S. aureus*. This is notably favorable compared to other brevinin-1 peptides with comparable potency. For instance, brevinin-1BLc, despite its high potency (MIC = 1.5 µM against *S. aureus*), exhibits an LC50 of only 9 µM against human erythrocytes, resulting in a selectivity index of approximately 6 [2]. The lower hemolytic activity of brevinin-1LT1 provides a wider safety margin, which is critical for applications where mammalian cell compatibility is paramount.

Hemolysis Selectivity Index Therapeutic Window Rabbit Erythrocytes

Sequence-Based Differentiation from Paralogs: Brevinin-1LT1 vs. Brevinin-1LT2 Key Residue Variations

Brevinin-1LT1 and brevinin-1LT2, co-identified from the same frog species, differ at four amino acid positions: M2F, A5V, R7K, and I8V [1]. These substitutions cumulatively increase the hydrophobicity of brevinin-1LT2 (GRAVY = 1.133) compared to brevinin-1LT1 (GRAVY = 0.983) as computed by the DRAMP database [REFS-1, REFS-2]. In the brevinin family, elevated hydrophobicity frequently correlates with increased hemolytic activity. While the precise MIC values for brevinin-1LT2 are not publicly available for direct comparison, the established SAR paradigm predicts that brevinin-1LT2 would exhibit a different (and likely narrower) therapeutic index than brevinin-1LT1 [3]. This sequence-level distinction provides a strong structural rationale for treating brevinin-1LT1 as a unique entity in any structure-activity relationship study.

Sequence Alignment Hydrophobicity GRAVY Structure-Activity Relationship

Antifungal Activity: Brevinin-1LT1 Shows Moderate Anti-Candida Potency

Brevinin-1LT1 demonstrates antifungal activity against the clinically relevant yeast *Candida albicans* with an MIC of 50 µM [1]. This activity is relatively moderate compared to some highly candidacidal brevinin-1 peptides, such as brevinin-1BLc (MIC = 3 µM) [2], but it may confer a broader spectrum advantage. The ability to inhibit both Gram-positive bacteria and *C. albicans* distinguishes brevinin-1LT1 from narrower-spectrum brevinin family members and offers a more versatile in vitro tool for polymicrobial research settings.

Antifungal Candida albicans MIC Amphibian Peptide

Brevinin-1LT1: Optimal Application Scenarios Based on Quantitative Evidence


Gram-Positive Antibacterial Discovery with a Prioritized Safety Window

In early-stage antibacterial screening programs, brevinin-1LT1 is ideally suited as a lead candidate when the objective is to identify peptides that potently inhibit *S. aureus* and *B. subtilis* (MIC = 6.25 µM) while maintaining a wide therapeutic margin (SI > 12.4 against rabbit erythrocytes) [1]. Its selectivity profile is superior to highly potent but more hemolytic analogs like brevinin-1BLc [2], making it a prudent choice for programs that will progress to mammalian cell-based or in vivo toxicity assays.

Structure-Activity Relationship (SAR) Studies on Hydrophobicity-Driven Toxicity

The defined four-residue difference between brevinin-1LT1 (GRAVY 0.983) and brevinin-1LT2 (GRAVY 1.133) offers a controlled molecular pair for investigating the impact of incremental hydrophobicity on hemolytic activity and antibacterial potency [REFS-1, REFS-3]. Procuring both peptides from the same batch allows researchers to dissect the contribution of specific amino acid substitutions to the therapeutic index, without introducing confounding variables from different peptide families.

Polymicrobial In Vitro Models Requiring Combined Antibacterial and Antifungal Activity

For studies involving mixed-species biofilms or co-culture models that include *C. albicans*, brevinin-1LT1's dual activity (MIC 50 µM against *C. albicans*; MIC 6.25 µM against *S. aureus*) provides a single-agent tool with a defined spectrum [1]. This circumvents the need for peptide cocktails and simplifies interpretation in membrane-disruption mechanism studies where additive or synergistic effects could complicate analysis.

Membrane-Disruption Mechanism Validation Using Ultrastructural Imaging

The membrane-disturbing mechanism of brevinin-1LT1 has been directly visualized by scanning electron microscopy (SEM) [1]. This makes it a validated positive control for assays designed to screen new AMPs for membrane-targeting activity. Its well-characterized hemolytic profile also allows it to serve as a calibrator for distinguishing between membrane-disruptive antibacterial activity and nonspecific cytotoxicity.

Quote Request

Request a Quote for Brevinin-1LT1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.